Bis(2-methylphenyl) phosphate

Description

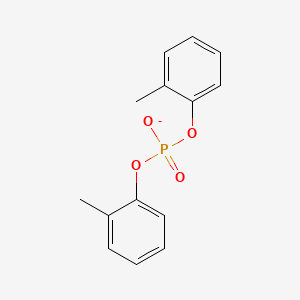

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O4P- |

|---|---|

Molecular Weight |

277.23 g/mol |

IUPAC Name |

bis(2-methylphenyl) phosphate |

InChI |

InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)/p-1 |

InChI Key |

OHRCKPRYDGSBRN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)([O-])OC2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics

Esterification Routes

The foundational methods for synthesizing bis(2-methylphenyl) phosphate (B84403) rely on the principles of esterification, involving the reaction of a phosphorus-containing acid or its derivative with o-cresol (B1677501).

Phosphorylation using Phosphorus Oxychloride

A prevalent and industrially significant method for producing aryl phosphates is the reaction of phenolic compounds with phosphorus oxychloride (POCl₃). psu.edusciencemadness.org This reaction can be tailored to produce bis(2-methylphenyl) phosphate. The general reaction involves the sequential displacement of chlorine atoms from phosphorus oxychloride by the hydroxyl group of o-cresol. sciencemadness.org

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or an amine like triethylamine, to neutralize the hydrogen chloride (HCl) gas formed as a byproduct. psu.eduacs.org The use of a catalyst, for instance, a calcium-magnesium composite catalyst, can also be employed. google.com The process often involves controlled temperature conditions and may be conducted in a solvent like toluene. acs.orggoogle.com

A novel approach involves the vapor-liquid condensation of phosphorus oxychloride with the hydroxyaryl compound in the presence of an aqueous sodium hydroxide solution. psu.edu In this method, heated phosphorus oxychloride is carried by an inert gas stream, such as nitrogen, into the reaction mixture. psu.edu This technique can offer environmental benefits and better control over the reaction rate. psu.edu

The general stoichiometry for the formation of a triaryl phosphate from phosphorus oxychloride is: POCl₃ + 3 ArOH → P(O)(OAr)₃ + 3 HCl sciencemadness.org

To synthesize the diaryl phosphate, the stoichiometry would be adjusted accordingly, often leading to a mixture of products that may require purification.

Direct Esterification with Phosphoric Acid

Direct esterification of o-cresol with orthophosphoric acid (H₃PO₄) presents another route, though it can be more challenging compared to using the more reactive phosphorus oxychloride. The reaction involves heating a mixture of the phenol (B47542) and phosphoric acid, often with a water-entraining agent to remove the water formed during the reaction and drive the equilibrium towards the product side. google.com

This method can be influenced by the concentration of the phosphoric acid, and the equilibrium of the reaction is a significant factor. google.com The process may require higher temperatures and the use of catalysts to achieve reasonable yields. For instance, the esterification of fatty alcohols with orthophosphoric acid has been shown to be effective in the presence of a substoichiometric amount of a basic compound and a water-entraining agent. google.com While this example pertains to aliphatic alcohols, the underlying principles can be applied to phenolic compounds like o-cresol.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and often more efficient methods for the preparation of this compound, utilizing advanced catalytic systems.

Lewis Acid Mediated Cascade Reactions

Lewis acids can play a crucial role in mediating the synthesis of phosphorus compounds. nih.govnih.gov In the context of phosphate ester synthesis, Lewis acids can activate the phosphorus reagent, making it more susceptible to nucleophilic attack by the hydroxyl group of o-cresol. For example, adducts of phosphorus oxychloride with Lewis acids like aluminum chloride (AlCl₃) are known to be stable and can be used to control reactivity. sciencemadness.org

While specific examples of Lewis acid-mediated cascade reactions for the direct synthesis of this compound are not extensively detailed in the provided results, the principle of using Lewis acids to facilitate P-O bond formation is a well-established concept in organic synthesis. nih.gov These reactions could potentially offer pathways with high selectivity and efficiency under milder conditions.

Metal-Catalyzed Reaction Mechanisms (e.g., Palladacycle Catalysis)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Palladacycles, which are organopalladium compounds featuring a metal-carbon bond within a cyclic structure, have emerged as highly efficient catalysts for a variety of transformations, including those that could be adapted for P-O bond formation. researchgate.netmdpi.com

The mechanism of palladacycle catalysis often involves a Pd(II)/Pd(IV) catalytic cycle. rsc.org While direct application to this compound synthesis is not explicitly described, the versatility of these catalysts in forming new bonds suggests potential applicability. For instance, palladacycles have been used in the arylation of imines and the synthesis of complex organic molecules. researchgate.net The development of palladacycle catalysts bearing N-heterocyclic carbene (NHC) ligands has further expanded their activity in cross-coupling reactions. mdpi.com The reaction mechanism typically involves the generation of an active Pd(0) species that undergoes oxidative addition with an aryl halide, followed by subsequent steps to form the desired product. mdpi.com

Reaction Optimization and Mechanistic Investigations

Optimizing the synthesis of this compound involves a systematic study of various reaction parameters to maximize yield and purity while minimizing byproducts and environmental impact. Key parameters for optimization include temperature, solvent, catalyst type and loading, and the stoichiometry of reactants. acs.org For instance, in the synthesis of triphenyl phosphites using phosphorus trichloride, screening different solvents like toluene, dichloromethane, and acetonitrile (B52724), as well as varying the amount of base, significantly impacts the reaction yield. acs.org

Mechanistic investigations provide a deeper understanding of the reaction pathways, which is crucial for rational optimization. For example, studies on the phosphorylation of MAP kinase by MAPKK have revealed a distributive mechanism, where the kinase dissociates from the substrate between the two phosphorylation events. nih.gov While this is a biological example, the principles of distinguishing between processive and distributive mechanisms can be applied to chemical syntheses involving multiple additions. Understanding whether the second molecule of o-cresol adds to the phosphorus center before or after the dissociation of an intermediate can guide the optimization of reaction conditions to favor the formation of the desired this compound over mono- or tri-substituted products.

Furthermore, mechanistic studies on the hydrolysis of phosphate esters coordinated to metal complexes have shown that the metal can significantly alter the reaction mechanism, for example, from a concerted to a two-step addition-elimination pathway. nih.gov This highlights the profound effect that catalysts can have on the fundamental steps of a reaction.

Temperature and Time Dependence in Synthesis

The temperature and duration of the reaction are critical parameters in the synthesis of this compound, primarily when employing methods such as the reaction between 2-methylphenol (o-cresol) and a phosphorylating agent like phosphorus oxychloride. These factors significantly impact the rate of reaction and the distribution of products, particularly the ratio of mono-, di-, and tri-substituted phosphate esters.

Generally, a low-temperature environment, typically in the range of 0–50°C, favors the formation of the monoester, Bis(2-methylphenyl) hydrogen phosphate. However, achieving complete di-esterification to yield the target compound, this compound, at these temperatures requires significantly extended reaction times, often between 12 and 24 hours.

Conversely, elevating the reaction temperature to a higher regime, for instance between 100°C and 200°C, markedly accelerates the rate of di-esterification. The reaction time under these conditions can be shortened to a window of 2 to 24 hours. While higher temperatures promote the desired diester formation, they also introduce the risk of thermal decomposition of the product and an increase in the formation of undesired byproducts, such as the fully substituted triphenyl phosphate. Therefore, a careful balance between temperature and reaction time is essential to maximize the yield and purity of this compound.

The optimal conditions often represent a trade-off, as summarized in the table below.

| Temperature Range (°C) | Reaction Time (hours) | Primary Product Favored | Potential Issues |

| 0 - 50 | 12 - 24 | Mono-ester (Bis(2-methylphenyl) hydrogen phosphate) | Slow reaction rate for di-ester formation |

| 50 - 200 | 2 - 24 | Di-ester (this compound) | Increased rate of side reactions |

| > 200 | < 2 | Tri-ester and decomposition products | Significant product decomposition and byproduct formation |

Catalytic Enhancements and Associated Mechanisms

To improve reaction rates and selectivity, various catalytic systems can be employed in the synthesis of this compound. These catalysts function by providing alternative reaction pathways with lower activation energies.

Common catalysts include both acids and bases. In the direct esterification of 2-methylphenol with phosphoric acid, strong acids like sulfuric acid or p-toluenesulfonic acid can be used in small quantities (0.5–1.0 wt%) to accelerate the reaction. The acid protonates the phosphoric acid, making it a more potent electrophile and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-methylphenol.

In the more common route using phosphorus oxychloride, a tertiary amine base such as pyridine is often used. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive pyridinium-phosphate intermediate, and it functions as a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. The neutralization of HCl is crucial as it drives the reaction equilibrium towards the product side.

Phase-Transfer Catalysis (PTC) has emerged as a powerful technique for the synthesis of organophosphorus compounds, including diaryl phosphates. nih.govacs.orgresearchgate.netmdma.ch This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of a phosphate salt and an organic solution of 2-methylphenol. The PTC mechanism, often referred to as the "Extraction Mechanism," involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻). nih.gov The catalyst transports the phosphate anion from the aqueous phase into the organic phase by forming an ion pair (Q⁺[O=P(OAr)₂O]⁻). This ion pair is soluble in the organic medium, allowing the phosphate anion to react with the organic substrate. nih.gov This technique can lead to faster reaction rates, milder reaction conditions, and improved yields by facilitating the interaction between the reactants. acs.org

The Atherton-Todd reaction is another relevant synthetic pathway for the formation of phosphates. organic-chemistry.orgrsc.orgbeilstein-journals.orgwikipedia.org In this reaction, a dialkyl phosphite (B83602) is reacted with a nucleophile (like 2-methylphenol) in the presence of a base (often a primary or secondary amine) and a halogenating agent, typically carbon tetrachloride. rsc.org The proposed mechanism involves the in-situ formation of a reactive dialkyl chlorophosphate intermediate. organic-chemistry.org This intermediate is then readily attacked by the nucleophilic 2-methylphenol to yield the desired this compound.

Kinetic Considerations of Synthetic Pathways

Based on general principles of chemical kinetics, the rate of formation of this compound is expected to increase with higher temperatures. However, as noted previously, this is accompanied by an increased rate of undesirable side reactions, including over-esterification to the tri-ester and decomposition. This indicates that the activation energy for the desired di-esterification is significant, but the activation energies for side reactions are also accessible at elevated temperatures.

The use of catalysts introduces new reaction pathways with lower activation energies, thereby increasing the reaction rate without the need for excessively high temperatures. For instance, in acid catalysis, the rate would be dependent on the concentration of the protonated phosphorylating agent. In the case of base catalysis with pyridine, the reaction kinetics would be influenced by the formation rate of the reactive pyridinium-phosphate intermediate.

A key kinetic challenge in the synthesis of this compound is controlling the selectivity. The reaction proceeds in a stepwise manner, with the formation of the mono-ester preceding the di-ester. The relative rates of these two steps determine the final product distribution. To favor the di-ester, reaction conditions must be chosen to ensure that the second esterification step is sufficiently fast compared to any subsequent reactions of the di-ester.

While detailed quantitative kinetic studies, including the determination of specific rate laws and activation energies for the synthesis of this compound, are not extensively reported in the available scientific literature, the qualitative understanding of these kinetic factors is essential for the rational design of synthetic protocols. The choice of solvent can also play a role, influencing the solubility of reactants and intermediates and potentially affecting the transition state energies of the reaction steps.

Environmental Distribution and Transport Dynamics

Sources and Release Mechanisms

The primary entry points of Bis(2-methylphenyl) phosphate (B84403) into the environment are linked to its industrial applications.

Bis(2-methylphenyl) phosphate is not chemically bound to the polymer matrix of products in which it is used, such as PVC, polyurethanes, and adhesives. This allows for its gradual release into the surrounding environment through volatilization into the air and leaching into water or other liquids it comes into contact with. The rate of release is influenced by environmental factors like temperature, humidity, and the age of the product. While specific data on the volatilization and leaching rates for this compound are limited, the general behavior of organophosphate esters suggests a continuous and long-term release from consumer and industrial goods.

Industrial facilities that manufacture or use this compound and TCP mixtures are significant point sources of its release. Discharges from these plants can introduce the compound directly into aquatic ecosystems. Furthermore, because it is used in a variety of household and commercial products, it inevitably enters the wastewater stream. While wastewater treatment plants (WWTPs) are designed to remove many contaminants, studies on related organophosphate esters have shown that they are not always completely eliminated during the treatment process. Consequently, WWTP effluents can be a continuous source of this compound into receiving water bodies. The compound can also partition to sewage sludge during treatment, which, if applied to land as fertilizer, can lead to soil contamination.

Occurrence in Environmental Compartments

Once released, this compound is detected in various environmental matrices, reflecting its persistence and mobility.

The volatilization of this compound from products contributes to its presence in both indoor and outdoor air. Indoor environments, where numerous products containing this chemical are found, can have higher concentrations compared to outdoor air. While specific atmospheric concentrations for this compound are not widely reported, studies on the broader class of tricresyl phosphates have detected them in the air. For instance, TCP has been measured in the atmosphere at concentrations up to 70 ng/m³. who.int Given that this compound is a component of some TCP mixtures, its presence in the air is expected.

Industrial effluents and runoff from contaminated soils contribute to the presence of this compound in aquatic environments. Due to its chemical properties, it has a tendency to adsorb to particulate matter in the water column and settle in the sediment. This leads to its accumulation in river and lake sediments, where concentrations can be significantly higher than in the overlying water. While specific data for this compound are scarce, studies on total phosphorus in river sediments show concentrations ranging from 1.7 to 649 µmol/g. nih.gov It is important to note that this represents all forms of phosphorus and not specifically this compound.

The application of contaminated sewage sludge and atmospheric deposition are primary pathways for the accumulation of this compound in terrestrial environments. Its persistence can lead to long-term contamination of soils. Moreover, indoor dust acts as a significant sink for this compound. Research has identified this compound as a contaminant in indoor dust, with reported median concentrations of 9.5 ng/g in South China and 4.0 ng/g in Midwestern U.S. households.

Data Tables

Table 1: Occurrence of this compound in Indoor Dust

| Location | Matrix | Median Concentration (ng/g) | Reference |

| South China | Indoor Dust | 9.5 | |

| Midwestern U.S. | Indoor Dust | 4.0 |

Environmental Transport Mechanisms

The environmental transport of this compound (BMPP), an organophosphate ester, is governed by its physicochemical properties and its presence as a degradation product of commercial flame retardants and plasticizers. While specific data for BMPP is limited, the behavior of related organophosphate esters (OPEs) provides insights into its likely transport pathways in the environment. OPEs are generally not chemically bonded to the materials they are used in, which allows them to be released into the environment through processes such as volatilization, abrasion, and leaching. acs.org

Air-Soil Exchange and Deposition Processes

The exchange of BMPP between the atmosphere and soil is a critical component of its environmental distribution. Organophosphate esters with low vapor pressure, like tricresyl phosphates, are not expected to readily evaporate from soil into the air. canada.ca Instead, they are more likely to be found in the particle phase in the atmosphere. researchgate.net The primary mechanism for their transfer from air to soil is through wet and dry deposition. researchgate.net

Atmospheric particles containing OPEs can be deposited onto soil and other surfaces. acs.org The partitioning between the gas and particle phase in the atmosphere is a key factor in their transport and deposition. For instance, a study on various OPEs in Dalian, China, observed net deposition for several OPEs from the air to the soil. researchgate.net While specific flux data for BMPP is not available, its detection in indoor dust indicates its association with particulate matter. researchgate.netacs.org

Desorption, Infiltration, and Plant Uptake Dynamics

Once in the soil, the mobility of this compound is influenced by its adsorption to soil particles and its water solubility. OPEs with strong hydrophobicity, such as trimethylphenyl phosphate and triphenyl phosphate, are considered to pose a higher ecological risk to the soil environment due to their tendency to remain in this compartment. researchgate.net The process of desorption from soil particles can lead to the infiltration of BMPP into deeper soil layers and potentially into groundwater. The presence of dissolved organic matter can influence the leaching behavior of OPEs in soil. canada.ca

The uptake of BMPP by plants is a potential pathway for its entry into the food chain. While direct studies on BMPP plant uptake are scarce, research on related compounds offers some indication of this potential. A study on the uptake of tri-p-cresyl phosphate (p-TCP), an isomer of the parent compound of BMPP, by soybean plants from treated soil found a fresh weight bioaccumulation factor (BAF) in the plant shoot of 0.17. canada.ca This suggests that cresyl-substituted phosphates can be taken up by plants from the soil. The study also noted the metabolism of the parent compound within the plant tissues. service.gov.uk

Long-Range Atmospheric and Hydrological Transport Potential

The potential for long-range atmospheric transport of organophosphate esters is a significant concern for their global distribution. The presence of OPEs in remote locations such as the Arctic is evidence of their ability to be transported over long distances. acs.org The atmospheric lifetime of OPEs influences their transport potential. For example, some OPEs have atmospheric lifetimes that are long enough to allow for medium to long-range transport. acs.org

The partitioning of OPEs to atmospheric particles is a key factor in their long-range transport. researchgate.net These particles can be carried by air currents and deposited in distant ecosystems. researchgate.net While specific modeling of the long-range transport of BMPP has not been extensively reported, its detection in various geographical locations suggests it is subject to environmental distribution far from its sources. researchgate.netacs.org Hydrological transport is also a relevant pathway, with OPEs being transferred from air to water via precipitation and subsequently transported through surface waters. acs.org

Multimedia Environmental Fate Modeling Approaches

Multimedia environmental fate models are valuable tools for understanding the distribution and persistence of chemicals in the environment. rsc.org These models integrate a chemical's physicochemical properties with environmental parameters to predict its partitioning between air, water, soil, and sediment. epa.gov

For organophosphate esters, multimedia urban models have been used to estimate their transport, fate, and emissions. acs.org For example, a study in Toronto, Canada, used a multimedia urban model to estimate that significant amounts of OPEs are transferred from urban air to water, primarily through precipitation. acs.org While specific multimedia fate models for this compound are not widely documented, the methodologies exist and have been applied to other OPEs. epa.govrsc.org The OECD Pov and LRTP Screening Tool is an example of a model used to assess the persistence and long-range transport potential of organic compounds, including tricresyl phosphates. canada.ca

The accuracy of these models is highly dependent on the quality of the input data, particularly the physicochemical properties of the compound . cecebgc.com.cn For many emerging contaminants, including specific isomers of OPEs like BMPP, obtaining high-quality experimental data for properties such as vapor pressure, water solubility, and partition coefficients remains a challenge. acs.org

Data on this compound

The following table presents data on the concentration of this compound found in house dust in different regions, indicating its prevalence in indoor environments.

| Location | Number of Samples | Detection Frequency | Median Concentration (ng/g) | Concentration Range (ng/g) | Reference |

| South China | 30 | - | 9.5 | - | researchgate.netacs.org |

| Midwestern U.S. | 17 | - | 4.0 | - | researchgate.netacs.org |

Further research is required to provide more comprehensive quantitative data on the environmental transport and fate of this compound.

Degradation Pathways and Transformation Kinetics

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For bis(2-methylphenyl) phosphate (B84403), key abiotic pathways include hydrolysis, oxidative degradation, and thermal decomposition.

Hydrolysis is a primary abiotic degradation pathway for organophosphate esters in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, these compounds are stable in neutral and acidic media at normal temperatures but are readily hydrolyzed in alkaline conditions who.intnih.gov. The neutral hydrolysis half-life for the related compound, tricresyl phosphate (TCP), at a pH of 7 and a temperature of 25°C is approximately one month, with the rate increasing as the water becomes more alkaline mst.dk.

The hydrolysis of TCP, and by extension bis(2-methylphenyl) phosphate, involves the cleavage of the ester bond, leading to the formation of a dicresyl phosphate and a cresol (B1669610) molecule who.intnih.gov. This dearylation is a key step in its breakdown who.intwikipedia.org.

Catalysis can significantly accelerate hydrolysis. Metal hydroxides such as ruthenium (III) hydroxide (B78521) (Ru(OH)₃) and iron (III) hydroxide (Fe(OH)₃) have been shown to catalyze TCP hydrolysis even under neutral conditions nih.govresearchgate.net. Under the influence of Fe(OH)₃, the hydrolyzed TCP molecule typically releases one molecule of cresol nih.gov. In contrast, catalysis by Ru(OH)₃ can result in the release of either one or two molecules of cresol nih.gov.

| Catalyst | Hydrolysis Products | Reference |

| Fe(OH)₃ | Dicresyl phosphate, Cresol (1 molecule) | nih.gov |

| Ru(OH)₃ | Dicresyl phosphate, Cresol (1 or 2 molecules) | nih.gov |

| Alkaline Conditions | Dicresyl phosphate, Cresol | who.intnih.gov |

This table summarizes the hydrolysis products of tricresyl phosphate, a structurally similar compound to this compound, under different catalytic conditions.

Oxidative degradation, particularly by highly reactive species like hydroxyl radicals (•OH), represents another significant abiotic degradation route. Hydroxyl radicals can initiate the breakdown of organophosphate esters in the atmosphere and in aquatic systems.

The reaction of hydroxyl radicals with alkyl phosphates typically proceeds via hydrogen abstraction from the carbon atom in the alpha-position relative to the phosphate group nih.gov. For aromatic phosphates like this compound, oxidation can also target the aromatic ring. The oxidation of the related 2-methylphenyl radical in the gas phase with molecular oxygen is a potential source of hydroxyl radicals, suggesting complex, self-propagating reaction chains can occur in some environments researchgate.net. While specific kinetic data for the direct hydroxyl radical oxidation of this compound is limited, the degradation of other organophosphate esters, such as the antioxidant bis(2,4-di-tert-butylphenyl)phosphate, is known to be driven by oxidative processes engconfintl.org.

Thermal decomposition occurs when the compound is subjected to high temperatures, leading to the breaking of chemical bonds. When heated to decomposition, tricresyl phosphate (TCP) emits toxic fumes containing phosphorus oxides nih.govnih.gov.

Studies on ferrous surfaces, which are relevant to industrial applications like lubricants, show that the thermal decomposition of TCP produces a range of products. These include gaseous hydrogen (H₂), carbon monoxide (CO), toluene, and cresol, alongside the deposition of carbon and phosphorus onto the surface cmu.edu. Cresol has been identified as a primary product of the thermal decomposition of TCP escholarship.org.

Reactive molecular dynamics simulations have elucidated several pathways for this decomposition process. The main pathways leading to the formation of cresol from TCP are:

Hydroxylation: Involving water molecules or surface hydroxyl groups.

Adsorption: Direct interaction and bond-breaking on the surface.

Oligomerization: Formation of larger polymer-like chains which then break down escholarship.org.

| Decomposition Condition | Products | Reference |

| Heating to decomposition | Phosphorus oxides | nih.govnih.gov |

| Thermal decomposition on ferrous surfaces | H₂, CO, Toluene, Cresol, Carbon, Phosphorus | cmu.edu |

This table outlines the products generated from the thermal decomposition of the related compound tricresyl phosphate.

Biotic Degradation Mechanisms (Bioremediation Focus)

Biotic degradation, or biodegradation, involves the breakdown of chemical compounds by microorganisms and their enzymes. This is a critical process for the natural attenuation of organophosphate esters in the environment and forms the basis of bioremediation strategies.

Various microorganisms have demonstrated the ability to degrade organophosphate esters. A novel microbial consortium, designated ZY1, which includes the bacterial genera Sphingobacterium, Variovorax, and Flavobacterium, has been shown to completely degrade 1 mg/L of tri-o-cresyl phosphate (ToCP) within 36 hours nih.govbohrium.com. The primary metabolic pathways identified were hydrolysis and hydroxylation nih.govbohrium.com.

Specific bacterial strains have also been isolated for their degradation capabilities. The bacterium Brevibacillus brevis can degrade TCP isomers, achieving a 53.92% removal of 1 mg/L tri-o-cresyl phosphate within a five-day period researchgate.net. The general pathway for the biodegradation of TCP is believed to be a stepwise enzymatic hydrolysis that cleaves the ester bonds to produce orthophosphate and the corresponding phenolic moieties, which are then susceptible to further microbial degradation mst.dk.

| Microorganism / Consortium | Compound Degraded | Degradation Time/Rate | Reference |

| Microbial Consortium ZY1 | Tri-o-cresyl phosphate (1 mg/L) | 100% degradation in 36 hours | nih.govbohrium.com |

| Brevibacillus brevis | Tri-o-cresyl phosphate (1 mg/L) | 53.92% degradation in 5 days | researchgate.net |

This data table presents the degradation efficiency of specific microorganisms on tricresyl phosphate, a compound structurally related to this compound.

The microbial breakdown of this compound is mediated by specific enzymes. The key enzymatic reactions involve hydrolysis of the phosphate ester bonds. Enzymes such as phosphatases and phosphotriesterases play a crucial role in this process nih.govbohrium.com.

The metabolism of tri-ortho-cresyl phosphate (ToCP) involves a dearylation step, which is a form of hydrolysis, to produce di-o-cresyl phosphate and o-cresol (B1677501) who.intwikipedia.org. This reaction is catalyzed by enzymes that can cleave the P-O-aryl bond. Phosphatases are well-known for their ability to hydrolyze phosphate esters and are implicated in the degradation of various organophosphorus compounds, including pesticides researchgate.net.

Phosphotriesterases, such as the one isolated from Pseudomonas diminuta, are particularly efficient at hydrolyzing organophosphates. The mechanism involves a nucleophilic attack on the phosphorus atom by a hydroxide anion located in the enzyme's binuclear metal active site researchgate.net. While the phosphate diester bond is generally resistant to cleavage, these specialized enzymes can significantly enhance the rate of hydrolysis, making them highly effective for bioremediation ias.ac.in. The cytochrome P450 enzyme system is also speculated to be involved, likely contributing through hydroxylation reactions on the aromatic ring or methyl group nih.govbohrium.com.

Metabolic Transformation Pathways (e.g., Hydroxylation, Dealkylation)

Metabolic processes initiated by microorganisms are crucial for the breakdown of this compound. These pathways involve enzymatic reactions that modify the chemical structure of the compound.

Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group onto the aromatic ring or the alkyl side chains of the organophosphate ester. Hydroxylation increases the polarity of the molecule, making it more water-soluble and susceptible to further degradation. For some organophosphate esters, hydroxylation is a key initial step in their biodegradation. For instance, the degradation of triphenyl phosphate (TPHP) can proceed through the formation of hydroxylated intermediates like hydroxyl triphenyl phosphate (OH-TPHP). nih.gov

Dealkylation: This pathway involves the cleavage of the ester bond, leading to the removal of one or both of the 2-methylphenyl groups. nih.gov This process results in the formation of diphenyl phosphate (DPHP) and subsequently, monophenyl phosphate. nih.gov Dealkylation is a common degradation pathway for many organophosphate esters and can significantly reduce their biological activity. nih.govmdpi.com The stability of organophosphate esters often follows the order of aryl-OPEs > halogenated-OPEs > alkyl-OPEs, indicating that aryl-substituted esters like this compound may be more resistant to degradation than their alkyl counterparts. mdpi.com

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are considered highly effective for the degradation of recalcitrant organic compounds like this compound.

Photocatalytic Degradation: Mechanisms and Catalyst Design

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source (UV or visible light) to generate highly reactive hydroxyl radicals. mdpi.comdntb.gov.ua When the catalyst absorbs photons with energy greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. mdpi.com These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), primarily hydroxyl radicals, which then attack and degrade the organic pollutant. mdpi.comsemanticscholar.org

The efficiency of photocatalytic degradation can be enhanced by modifying the catalyst. Doping TiO₂ with non-metals or metals can improve its photoresponse range and charge carrier migration ability. mdpi.com For example, nitrogen and fluorine-doped TiO₂/V₂O₅ has shown high degradation efficiency for some organophosphate esters under simulated sunlight. mdpi.com The degradation mechanism primarily involves hydroxyl radical attack, leading to hydroxylation, oxidation, and dealkylation of the parent compound. mdpi.com

Table 1: Research Findings on Photocatalytic Degradation of Organophosphate Esters

| Catalyst | Target Compound | Light Source | Degradation Efficiency | Key Findings | Reference |

| TiO₂ | Triphenyl phosphate (TPHP) | UV | Half-life of 150 min | Degradation follows first-order kinetics. | nih.gov |

| N- and F-doped TiO₂/V₂O₅ | Tris(2-butoxyethyl) phosphate (TBEP) | Simulated Sunlight | >95% | Doping significantly improves degradation efficiency. | mdpi.com |

| MIL-101(Fe) | Tris(2-chloroethyl) phosphate (TCEP) | Visible Light | Not specified | Short-wavelength visible light can induce photocatalytic reaction. | nih.gov |

Photo-Fenton and Other Radical-Based Processes

The Photo-Fenton process is another powerful AOP that combines Fenton's reagent (Fe²⁺ and hydrogen peroxide, H₂O₂) with UV-Vis light. nih.govmdpi.com The process generates hydroxyl radicals through the reaction between Fe²⁺ and H₂O₂, and the light enhances the process by photoreducing Fe³⁺ back to Fe²⁺, thus regenerating the catalyst, and by photolyzing H₂O₂ to produce additional hydroxyl radicals. mdpi.com This leads to higher reaction rates and improved degradation efficiency compared to the traditional Fenton process. nih.govmdpi.com

The efficiency of the Photo-Fenton process is influenced by factors such as the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution. nih.gov Studies on the degradation of various organic pollutants have shown that this process can achieve high levels of mineralization, converting the organic compounds into carbon dioxide, water, and inorganic ions. mdpi.comscielo.org.coupc.edu Other radical-based processes, such as those involving sulfate (B86663) radicals (SO₄•⁻) generated from persulfate activation, have also been shown to be effective in degrading organophosphate esters. nih.govepa.gov

Table 2: Research Findings on Photo-Fenton Degradation of Organic Pollutants

| Target Compound | [Fe²⁺] | [H₂O₂] | pH | Degradation Efficiency | Reference |

| Diazinon | 29 mg/L | 258 mg/L | 4.6 | 96% | nih.gov |

| Carbofuran | 17.1 mg/L | 121.6 mg/L | Not specified | 100% degradation, 76.7% mineralization | scielo.org.co |

| Bisphenol A | 1.42·10⁻²-3.92·10⁻² mM | 2.37-6.41 mM | 3 | High mineralization rates | upc.edu |

Ultrasonically Induced Degradation

Ultrasonically induced degradation, also known as sonolysis, utilizes high-frequency ultrasound (typically >20 kHz) to degrade organic pollutants in aqueous solutions. The process relies on acoustic cavitation, which is the formation, growth, and implosive collapse of microbubbles in the liquid. ascelibrary.com The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of reactive species like hydroxyl radicals from the sonolysis of water. ascelibrary.comnih.gov

The degradation kinetics of sonolysis often follow pseudo-first-order kinetics, with the rate constant being dependent on the initial concentration of the pollutant. ascelibrary.com The degradation is believed to occur at the gas-liquid interface of the cavitation bubbles. ascelibrary.com Product analysis from the sonolytic degradation of some organophosphate esters has shown the formation of their corresponding mono- and diester adducts. ascelibrary.com

Table 3: Research Findings on Ultrasonic Degradation of Organophosphate Esters

| Target Compound | Frequency | Initial Concentration | Half-life | Key Findings | Reference |

| Tris(2-chloroethyl) phosphate (TCEP) | 640 kHz | 3.1 - 84 µM | < 1 hour | Degradation follows pseudo-first-order kinetics. | ascelibrary.com |

Influence of Environmental Parameters on Degradation Kinetics

The rate at which this compound degrades in the environment is significantly influenced by various physicochemical parameters, most notably pH and redox conditions.

pH and Redox Conditions

The pH of the surrounding medium can have a profound effect on the degradation kinetics of organophosphate esters. For many organophosphate pesticides, degradation is found to proceed via distinct mechanisms at different pH values. nih.gov Generally, the stability of these compounds decreases as the pH increases, indicating that hydrolysis is a key degradation pathway, particularly under alkaline conditions. researchgate.net However, for some advanced oxidation processes like the Fenton-like reaction, a low pH is more favorable for degradation. nih.gov In UV-AOPs, the optimal pH range for the degradation of some organophosphate esters has been found to be between 5 and 9. nih.gov

Redox conditions, which describe the tendency of a chemical species to acquire electrons and thereby be reduced, also play a role in the degradation of organophosphate esters. In anaerobic (reducing) environments, microbial degradation can still occur, although the specific pathways and rates may differ from those under aerobic (oxidizing) conditions. The presence of strong oxidizing agents, as seen in AOPs, significantly accelerates the degradation of these compounds. mdpi.com Conversely, the presence of certain ions and natural organic matter can sometimes inhibit degradation processes. nih.govepa.gov

The environmental persistence of this compound is determined by both abiotic and biotic degradation processes. While specific kinetic data for this compound is limited, research on structurally similar tricresyl phosphates (TCPs) provides significant insights into its likely degradation behavior.

Abiotic Degradation:

Abiotic degradation of organophosphate esters can occur through hydrolysis and photolysis. Hydrolysis is a key abiotic degradation pathway for tricresyl phosphate (TCP), a compound closely related to this compound. TCP is readily hydrolyzed in alkaline conditions to produce dicresyl phosphate and cresol, while it remains more stable in neutral and acidic environments at normal temperatures. who.int The abiotic degradation of TCP has a reported half-life of 96 days, indicating that this process is relatively slow compared to biodegradation. who.int

Biotic Degradation:

Biodegradation is a primary mechanism for the removal of organophosphate esters from the environment. Studies on tricresyl phosphate (TCP) isomers have shown that they are readily biodegraded in aquatic environments and sewage sludge. who.int For instance, the biodegradation of TCP in river water can be almost complete within five days. who.int The half-life of TCP in sewage sludge has been reported to be as short as 7.5 hours, with up to 99% degradation occurring within 24 hours. who.int

Research has identified microbial consortia capable of degrading TCPs. A novel microbial consortium, ZY1, was found to completely degrade 1 mg/L of tri-o-cresyl phosphate (ToCP), tri-p-cresyl phosphate (TpCP), and tri-m-cresyl phosphate (TmCP) within 36, 24, and 12 hours, respectively. bohrium.comomicsonline.orgnih.gov The degradation of TCPs by this consortium was primarily attributed to intracellular enzymes and involved hydrolysis and hydroxylation as the main metabolic pathways. bohrium.comnih.gov The key microbial players in this degradation process were identified as Sphingobacterium, Variovorax, and Flavobacterium. bohrium.comomicsonline.orgnih.gov Another study reported that Brevibacillus brevis could degrade tri-m-cresyl phosphate, tri-p-cresyl phosphate, and tri-o-cresyl phosphate by 82.91%, 93.91%, and 53.92%, respectively, within five days. researchgate.net

The degradation pathway for TCPs is believed to involve a stepwise enzymatic hydrolysis, leading to the formation of orthophosphate and phenolic moieties, which can then be further degraded. who.int It is plausible that this compound undergoes a similar biodegradation pathway, initiated by the cleavage of the ester bonds to form 2-methylphenol and phosphate.

Table 1: Biodegradation of Tricresyl Phosphate (TCP) Isomers by Microbial Consortium ZY1

| Compound | Initial Concentration (mg/L) | Degradation Time (hours) | Degradation Efficiency (%) |

| Tri-o-cresyl phosphate (ToCP) | 1 | 36 | 100 |

| Tri-p-cresyl phosphate (TpCP) | 1 | 24 | 100 |

| Tri-m-cresyl phosphate (TmCP) | 1 | 12 | 100 |

Data sourced from studies on a novel microbial consortium ZY1. bohrium.comomicsonline.orgnih.gov

Organic Matter and Dissolved Metal Interactions

The fate and transport of this compound in the environment are influenced by its interactions with soil and sediment components, particularly organic matter and dissolved metals.

Interaction with Organic Matter:

Phosphorus compounds, in general, can interact with humic substances, which are major components of soil organic matter. mdpi.comresearchgate.net These interactions can affect the mobility and bioavailability of the phosphate compounds. The extent of this interaction is often pH-dependent. researchgate.net For instance, the interaction of phosphorus with humic acid has been observed to be greater in the pH range of 8-9. researchgate.net Humic substances can form weak complexes with phosphate, and this interaction is thought to involve bridging metals and deprotonated functional groups within the humic acid structure. researchgate.net While specific studies on this compound are lacking, it is reasonable to infer that its phosphate moiety would exhibit similar interactions with humic substances, potentially influencing its sorption and desorption in soils and sediments.

The interaction with organic matter can also influence the degradation of organophosphate compounds. The presence of humic substances has been shown to affect the accessibility of pollutants to microbial degradation.

Interaction with Dissolved Metals:

Microbial Community Structure and Activity

The introduction of organophosphate compounds like this compound into the environment can have a significant impact on the structure and activity of microbial communities.

The degradation of organophosphates can be a source of phosphorus for some microorganisms, leading to shifts in the microbial population. As previously mentioned, specific bacterial genera such as Sphingobacterium, Variovorax, and Flavobacterium have been identified as key players in the degradation of the closely related tricresyl phosphates. bohrium.comomicsonline.orgnih.gov The presence of this compound could, therefore, selectively enrich for microbial populations capable of utilizing it as a carbon or phosphorus source.

Table 2: Microbial Genera Involved in the Degradation of Tricresyl Phosphates

| Microbial Genus | Role in Degradation |

| Sphingobacterium | Part of a consortium that degrades TCPs. bohrium.comomicsonline.orgnih.gov |

| Variovorax | Part of a consortium that degrades TCPs. bohrium.comomicsonline.orgnih.gov |

| Flavobacterium | Part of a consortium that degrades TCPs. bohrium.comomicsonline.orgnih.gov |

| Brevibacillus brevis | Capable of degrading TCP isomers. researchgate.net |

Advanced Analytical and Spectroscopic Characterization

Chromatographic and Mass Spectrometric Techniques

The separation and identification of Bis(2-methylphenyl) phosphate (B84403) are effectively achieved through the coupling of high-performance chromatographic methods with sensitive mass spectrometric detection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS Parameters for Related Organophosphate Esters

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 2.6 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for phosphate esters |

| MS/MS Transitions | Precursor ion (e.g., [M-H]⁻) to specific product ions |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for identifying volatile byproducts that may be present in samples of Bis(2-methylphenyl) phosphate, such as unreacted 2-methylphenol. rsc.org The use of a polar capillary column, for instance a DB-5 type, is often recommended for the separation of such compounds. rsc.org Electron ionization (EI) is a common ionization method in GC-MS, which induces characteristic fragmentation patterns that aid in the identification of the analyte. The fragmentation of organophosphate esters in EI-MS often involves the cleavage of the ester linkages and rearrangements.

Hypothetical GC-MS Fragmentation of this compound

| m/z | Proposed Fragment Identity |

| 278 | [M]⁺ (Molecular Ion) |

| 171 | [M - C₇H₇O]⁺ (Loss of a methylphenoxy group) |

| 107 | [C₇H₇O]⁺ (Methylphenoxy cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

High-Resolution Mass Spectrometry (HRMS) for Suspect and Non-Target Screening

High-Resolution Mass Spectrometry (HRMS) is instrumental in the study of this compound, particularly for tracking its transformation products in various environmental or biological systems. The high mass accuracy of HRMS allows for the determination of the elemental composition of unknown metabolites and degradation products, facilitating their identification in suspect and non-target screening approaches.

HRMS Data for Bis(2-methylphenyl) hydrogen phosphate

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₅O₄P | |

| Molecular Weight | 278.24 g/mol | |

| InChI Key | OHRCKPRYDGSBRN-UHFFFAOYSA-N |

Spectroscopic Identification and Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the structural validation of this compound. The FT-IR spectrum provides direct evidence for the presence of the phosphate group and the aromatic rings. Key vibrational bands confirm the P=O and P-O-C linkages. For triphenyl phosphate, a structurally similar compound, characteristic peaks are observed for C-H stretching, C=C stretching of the phenyl rings, P=O stretching, and P-O stretching. researchgate.net

Characteristic FT-IR Absorption Bands for Related Organophosphate Esters

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~1590, ~1490 | Aromatic C=C Stretch |

| ~1300 - 1200 | P=O Stretch |

| ~1030 - 950 | P-O-C (Aryl) Stretch |

| ~770 - 690 | Aromatic C-H Out-of-plane Bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, one would expect to see signals in the aromatic region corresponding to the protons on the two methylphenyl rings, and a signal in the aliphatic region for the methyl group protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Signals for the aromatic carbons and the methyl carbon would be expected. The chemical shifts of the aromatic carbons are influenced by the phosphate ester linkage.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphate compounds, providing a direct window into the chemical environment of the phosphorus atom. oxinst.com The chemical shift of the phosphorus nucleus is sensitive to the nature of the groups attached to the phosphate core. For phosphate esters, the ³¹P chemical shift typically appears in a characteristic range. researchgate.net For triphenylphosphate, a related compound, the ³¹P NMR chemical shift is reported to be around -18 ppm.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.0 - 7.5 | Multiplet (Aromatic H) |

| 2.2 - 2.4 | Singlet (Methyl H) | |

| ¹³C | 150 - 120 | Multiple signals (Aromatic C) |

| ~20 | Singlet (Methyl C) | |

| ³¹P | -10 to -25 | Singlet |

Surface and Interface Analytical Methods

The interaction of this compound with various surfaces and interfaces is critical for understanding its environmental fate and transport. The following analytical methods are instrumental in probing these interactions.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of materials and their interfaces with electrically conducting media. nih.gov By applying a small amplitude sinusoidal voltage signal over a wide range of frequencies, EIS can deconvolute complex electrochemical processes into individual components. acs.org This method is highly sensitive to changes occurring at the electrode-electrolyte interface, making it suitable for studying the adsorption and interaction of organic molecules like organophosphates. nih.gov

While direct studies employing EIS for the specific analysis of this compound are not extensively documented, the technique has been successfully used to develop biosensors for other organophosphate compounds. scribd.com For instance, research has demonstrated the development of impedance-based biosensors for organophosphate detection using immobilized enzymes on carbon paste electrodes. scribd.com Such a system measures changes in impedance as the target analyte interacts with the enzyme-modified electrode surface. This principle could be adapted to develop selective sensors for BMPP by immobilizing specific enzymes or creating molecularly imprinted polymers on an electrode surface that selectively bind to BMPP. researchgate.net The binding event would alter the charge transfer resistance (Rct) and the double-layer capacitance of the interface, which can be quantified by EIS to determine the concentration of the analyte. researchgate.netresearchgate.net

Table 1: Potential Application of EIS in this compound Analysis

| Parameter | Description | Relevance to BMPP Analysis |

| Charge Transfer Resistance (Rct) | Resistance to the flow of charge between the electrode and the electrolyte. | Increases upon binding of non-conductive BMPP molecules to the electrode surface, which can be correlated to its concentration. |

| Double Layer Capacitance (Cdl) | Capacitance of the electrical double layer formed at the electrode-electrolyte interface. | Changes in the dielectric properties and thickness of the double layer due to BMPP adsorption can be monitored. |

| Warburg Impedance (Zw) | Represents the impedance due to mass transport of the analyte to the electrode surface. | Can provide information on the diffusion characteristics of BMPP in the analyzed medium. |

Dynamic Secondary Ion Mass Spectrometry (D-SIMS)

Dynamic Secondary Ion Mass Spectrometry (D-SIMS) is a highly sensitive surface analysis technique that provides elemental and isotopic information from the very near surface of a solid sample. surfacesciencewestern.com The method uses a high-flux primary ion beam to sputter the sample surface, generating secondary ions that are subsequently analyzed by a mass spectrometer. eag.commyscope.training This continuous sputtering allows for depth profiling, providing compositional information as a function of depth with high resolution. hidenanalytical.comuniversallab.org

Table 2: Potential D-SIMS Application for this compound Surface Analysis

| Analytical Information | Description | Relevance to BMPP |

| Elemental Depth Profiling | Measures the concentration of elements as a function of depth from the surface. | Can track the phosphorus signal to determine the penetration depth of BMPP into materials. universallab.org |

| Surface Contamination Mapping | Provides a 2D or 3D map of the elemental distribution on a surface. | Can visualize the distribution of BMPP (via its phosphorus signature) on environmental surfaces like dust or soil particles. surfacesciencewestern.com |

| Interface Characterization | Analyzes the elemental composition at the interface between two different materials. | Useful for studying the interaction of BMPP at the interface of different layers in a manufactured product. |

Bioanalytical Methodologies for Metabolic Profiling

Understanding the metabolic fate of this compound in biological systems is essential for assessing its potential biological impact. Advanced bioanalytical techniques provide the necessary tools for such investigations.

Lipidomics Approaches in Cellular Systems

Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems. Exposure to various organophosphate esters (OPEs) has been shown to disrupt lipid metabolism. frontiersin.orgnih.gov Studies have demonstrated that exposure to OPE mixtures can lead to significant alterations in the lipidome of human adrenal cells, causing a notable increase in the total area of lipid droplets. nih.gov Nontargeted lipidomic analysis has revealed that these exposures can induce concentration-dependent changes in the composition of lipid droplets, particularly affecting triglyceride, diglyceride, phosphatidylcholine, and cholesterol ester subclasses. nih.govresearchgate.net

While research specifically targeting the lipidomic effects of this compound is emerging, broader studies on OPEs provide a strong basis for its potential impact. For example, exposome-wide studies that integrate multi-omics approaches have linked OPE exposure to dyslipidemia. nih.govnih.gov Such studies often employ techniques like liquid chromatography-mass spectrometry (LC-MS) for lipidomic analysis. nih.gov Research has also shown that maternal participants with detectable levels of BMPP had children with higher externalizing and internalizing problems, suggesting potential neurodevelopmental effects that could be linked to altered lipid metabolism. researchgate.netresearchgate.net These findings underscore the utility of lipidomics in uncovering the metabolic consequences of BMPP exposure in cellular systems.

Table 3: Reported Associations of this compound (BMPP) and Related OPEs with Biological Endpoints

| Compound | Finding | Study Context | Citation |

| This compound (BMPP) | Associated with higher externalizing, internalizing, and total problems in children. | Prenatal exposure in a birth cohort study. | researchgate.net |

| This compound (BMPP) | Detectable levels in mothers associated with increased odds of infants being in higher tertiles of proportion looking time for face and scrambled face conditions. | Mid-pregnancy urinary OPE metabolites in a cohort study. | iseenac2023.org |

| This compound (BMPP) | Newborns of mothers with detectable levels had higher birth weight-for-gestational-age z-scores. | Gestational exposure study. | kaiserpermanente.orgkaiserpermanente.org |

| OPE Mixture | Increased total area of lipid droplets in H295R human adrenal cells. | In vitro exposure to a house dust-based OPE mixture. | nih.gov |

Quantitative Polymerase Chain Reaction (qPCR) for Microbial Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a molecular biology technique used to amplify and simultaneously quantify a targeted DNA molecule. In the context of microbial analysis, qPCR can be used to determine the abundance of specific microbial populations or functional genes within a community. kaiserpermanente.org This is particularly relevant for studying the biodegradation of environmental contaminants like organophosphorus compounds. nih.govnih.gov

Microbial degradation is a key process in the environmental fate of many organophosphorus compounds. researchgate.netresearchgate.net Bacteria have been identified that can utilize organophosphates as a source of carbon or phosphorus, and the genes encoding the enzymes responsible for this degradation, such as organophosphate hydrolase, have been isolated and characterized. nih.govmdpi.com While specific studies on the microbial degradation of this compound using qPCR are limited, the methodology is highly applicable. For instance, if a microbial consortium is exposed to BMPP, qPCR could be used to quantify the change in the population of known organophosphate-degrading bacteria. Furthermore, it could be used to measure the expression levels of genes known to be involved in organophosphate degradation, providing insight into the metabolic pathways being activated in response to BMPP exposure. researchgate.net This approach would be invaluable for assessing the potential for bioremediation of sites contaminated with BMPP and for understanding its persistence in various ecosystems.

Mechanistic Research in Biological Systems Non Clinical Focus

Interactions with Cellular and Subcellular Components

The molecular structure of Bis(2-methylphenyl) phosphate (B84403), featuring a central phosphate group flanked by two 2-methylphenyl (o-cresyl) groups, suggests potential interactions with various biological molecules. General mechanisms for organophosphate esters involve the phosphate moiety participating in phosphorylation reactions, while the lipophilic aryl groups can engage in hydrophobic interactions with proteins and lipid membranes . However, specific experimental data detailing these interactions for BMPP are limited.

Currently, there is a lack of specific studies in the public domain that have determined the binding affinities or inhibition constants of Bis(2-methylphenyl) phosphate with specific enzymes or receptors. While the broader class of organophosphate esters is known to interact with various enzymes, including acetylcholinesterase, and nuclear receptors such as estrogen, retinoic acid, and retinoid X receptors, specific data for BMPP remains to be elucidated researchgate.netacs.orgacs.org. The potential for the 2-methylphenyl groups to interact with hydrophobic pockets within these targets is a plausible mechanism of action that warrants further investigation .

The phosphate group within this compound is theoretically capable of participating in phosphorylation events, which could alter the activity of various proteins and thereby modulate cellular processes . However, specific research identifying the protein targets of BMPP-mediated phosphorylation or detailing its impact on the cellular phosphoproteome is not yet available.

Intracellular Signaling Pathway Perturbations

The disruption of intracellular signaling pathways is a key mechanism through which xenobiotics can exert biological effects. While evidence exists for other organophosphate esters, direct research on how this compound perturbs these pathways is sparse.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Some studies on other organophosphate esters, such as triphenyl phosphate (TPhP), have indicated potential modulation of the MAPK pathway researchgate.net. For instance, research on other compounds has shown activation of various MAPK components, including extracellular signal-regulated kinase 5 (ERK5) and c-Jun N-terminal kinase (JNK) researchgate.net. However, there are currently no specific studies demonstrating the direct effect of this compound on the activation or inhibition of the MAPK signaling cascade.

The Calcium/Calmodulin-Dependent Protein Kinase II (CaMK2) pathway plays a crucial role in various cellular functions, particularly in neurons. While there is some evidence that other organophosphate esters may affect CaMKII gene and protein levels, specific research detailing the alterations of the CaMK2 pathway by this compound has not been found in the available scientific literature researchgate.net.

A common mechanism of toxicity for various chemical compounds is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation and DNA damage. Studies on the broader class of organophosphate esters have shown that they can induce ROS production and cause DNA lesions acs.org. For example, assays using dichlorodihydrofluorescein diacetate (DCFH-DA) have been employed to measure ROS production for other OPEs researchgate.net. Furthermore, evidence suggests that metabolites of related compounds like diphenyl phosphate (DPHP) may be associated with lipid peroxidation and DNA damage nih.govnih.gov. The formation of DNA adducts, such as 8-oxoguanine, is a known consequence of oxidative DNA damage. However, specific experimental studies quantifying ROS production, lipid peroxidation, or specific DNA damage mechanisms directly induced by this compound are not currently available in the literature.

Endocrine System Interaction Mechanisms

The potential for organophosphate esters to interfere with the endocrine system is a significant area of toxicological research. The mechanisms often involve direct interaction with hormone receptors, leading to agonistic or antagonistic effects that can disrupt normal physiological processes.

Nuclear Receptor Activity Modulations (in vitro)

While direct studies on the nuclear receptor activity of this compound are scarce, research on the parent compound, tri-o-cresyl phosphate (ToCP), provides valuable insights. In vitro studies have demonstrated that ToCP can act as a ligand for nuclear receptors, suggesting that its metabolites, including this compound, may also possess such activity.

Notably, ToCP has been identified as a potent ligand for estrogen receptor alpha (ERα), indicating it can potentially activate genes associated with tumor growth and metastasis. mdpi.com The broader class of organophosphate flame retardants, which includes ToCP, has been shown to interact with multiple nuclear receptors. These interactions are often complex, with different compounds exhibiting agonistic or antagonistic activities on various receptors, thereby having the potential to disrupt hormonal balance.

Table 1: Summary of Nuclear Receptor Interactions of Related Organophosphate Esters Note: This table summarizes findings for parent compounds structurally related to this compound, as direct data is limited.

| Compound | Nuclear Receptor | Effect | Reference |

|---|---|---|---|

| Tri-o-cresyl phosphate (ToCP) | Estrogen Receptor Alpha (ERα) | Potent Ligand/Agonist | mdpi.com |

Developmental Perturbations in Ecotoxicological Model Organisms (e.g., Zebrafish Embryos)

The developmental toxicity of organophosphate esters has been investigated using ecotoxicological models like the zebrafish (Danio rerio), which allows for the observation of effects on vertebrate embryogenesis. Research on tri-o-cresyl phosphate (ToCP) reveals significant adverse effects on the early life stages of zebrafish.

Exposure to ToCP at concentrations as low as 3.0 µg/L has been shown to cause diverse impairments, including altered morphology, physical characteristics, and locomotor behaviors. mdpi.com Specifically, ToCP exposure significantly inhibits swimming activity and can induce cardiac dysfunctions. mdpi.com These findings highlight the potential for ToCP and its metabolites to act as developmental neurobehavioral toxicants in aquatic organisms. mdpi.com The observed effects, such as reduced body length and developmental delays, are consistent with the impacts of other organophosphate flame retardants on aquatic life. mdpi.com

Table 2: Developmental Effects of Tri-o-cresyl phosphate (ToCP) on Zebrafish Embryos

| Endpoint | Observed Effect | Effective Concentration Range | Reference |

|---|---|---|---|

| Morphology & Physical Characteristics | Alterations, reduced body length | ≥3.0 µg/L | mdpi.com |

| Locomotor Behavior | Significant inhibition of swimming activity | 3.0 - 88.5 µg/L | mdpi.com |

| Cardiac Function | Cardiac dysfunctions | Not specified | mdpi.com |

| Neurobehavior | Inhibited neuroprogenitor cell proliferation, increased abnormal embryos | Several µM and above | mdpi.com |

Transport and Metabolism in Biological Matrices

The toxicokinetics of a compound, encompassing its transport and metabolic transformation, are crucial for understanding its potential biological impact. These processes determine the internal concentration, distribution, and persistence of the parent compound and its metabolites in the body.

Interaction with Human Drug Transporters (e.g., OAT3, OATP1B1, BCRP, OCT2)

Human drug transporters are membrane proteins that play a key role in the absorption, distribution, and excretion of a wide range of substances, including pollutants. Recent in vitro research has shown that several organophosphate flame retardants can interact with these transporters.

Specifically, tri-o-cresyl phosphate (ToCP) has been found to inhibit the activity of multiple transporters, including organic anion transporter 3 (OAT3), organic anion transporting polypeptide (OATP) 1B1, organic cation transporter 2 (OCT2), and breast cancer resistance protein (BCRP). nih.gov The inhibitory effects are concentration-dependent. nih.gov For instance, the half-maximal inhibitory concentration (IC50) for ToCP-mediated inhibition of BCRP was determined to be 51.4 µM. nih.gov Furthermore, ToCP exposure can repress the mRNA expression of certain transporters, such as OAT2 and OCT1, in human hepatic cells. nih.govresearchgate.net These interactions suggest that organophosphates like ToCP could alter the toxicokinetics of themselves and other substances that rely on these transport pathways. nih.gov

Table 3: Inhibitory Effects of Tri-o-cresyl phosphate (ToCP) on Human Drug Transporters

| Transporter | Effect | IC50 Value (µM) | Reference |

|---|---|---|---|

| BCRP | Inhibition | 51.4 | nih.gov |

| OAT3 | Inhibition | Not specified | nih.gov |

| OATP1B1 | Inhibition | Not specified | nih.gov |

| OCT2 | Inhibition | Not specified | nih.gov |

| OAT2 (mRNA) | Repression | 2.3 | nih.govresearchgate.net |

| OCT1 (mRNA) | Repression | 2.5 | nih.govresearchgate.net |

Biotransformation Pathways (e.g., O-dealkylation, Hydroxylation, Phase II Conjugation)

This compound, also known as di-o-cresyl phosphate, is a primary metabolite of tri-o-cresyl phosphate (ToCP). nih.govuzh.ch The biotransformation of ToCP has been studied in several animal models and involves multiple enzymatic pathways.

The principal metabolic pathways include:

O-dealkylation: This is a hydrolysis reaction where one of the cresyl groups is cleaved from the phosphate ester, yielding di-o-cresyl phosphate (the subject compound) and o-cresol (B1677501). nih.govnih.gov Further dealkylation can produce o-cresyl dihydrogen phosphate. nih.govnih.gov Di-o-cresyl phosphate is a major metabolite detected in urine and bile. nih.govuzh.ch

Hydroxylation and Cyclization: A critical bioactivation step involves the cytochrome P450-mediated hydroxylation of one of the ortho-methyl groups on a cresyl ring. nih.gov This hydroxylated intermediate can then undergo an intramolecular reaction (cyclization) to form a highly toxic metabolite known as saligenin cyclic o-tolyl phosphate (or CBDP). uzh.chnih.gov This metabolite is a potent inhibitor of neuropathy target esterase and is responsible for the delayed neurotoxicity associated with ToCP. uzh.chnih.gov

Oxidation: The methyl groups of the cresol (B1669610) moieties can undergo further stepwise oxidation to form hydroxymethyl, aldehyde, and carboxylic acid derivatives. nih.gov

Phase II Conjugation: While less detailed, it is expected that hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion, a common pathway for organophosphate metabolites.

Physiologically Based Kinetic (PBK) Modeling of Biotransformation

Physiologically based kinetic (PBK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.govresearchgate.net While a specific PBK model for this compound has not been published, generic models for other organophosphate flame retardants and pesticides have been developed and demonstrate the utility of this approach. nih.govnih.govacs.org

A PBK model for this compound or its parent compound ToCP would be constructed as a set of mathematical equations representing different body compartments (e.g., liver, kidney, fat, brain) connected by blood flow. nih.govacs.org Key parameters required for such a model include:

Physiological parameters: Tissue volumes, blood flow rates. nih.gov

Physicochemical parameters: Partition coefficients that describe how the chemical distributes between tissues and blood. nih.gov

Biochemical parameters: Kinetic constants for metabolic reactions (e.g., Vmax and Km for CYP450-mediated metabolism) and transport processes. nih.gov

By integrating these parameters, a PBK model could predict the time-course of the concentration of this compound and its own metabolites in various tissues. nih.gov Such models are invaluable for next-generation risk assessment, as they can help extrapolate data from in vitro studies to in vivo scenarios, compare kinetics across different species (e.g., from rat to human), and estimate internal exposure doses from biomonitoring data. researchgate.netnih.gov For instance, PBK models for other organophosphates have shown that these compounds can accumulate in adipose tissue and the brain. nih.govresearchgate.net

Applications in Materials Science and Engineering Research

Flame Retardancy Mechanisms in Polymeric Materials

Aryl phosphates, including those with methylphenyl groups, function as effective flame retardants through complex mechanisms that can occur in both the gas phase (during combustion) and the condensed phase (the solid polymer). The dominance of either mechanism depends on the specific chemical structure of the phosphate (B84403), the nature of the polymer, and the combustion conditions.

In the gas phase, the primary flame-retardant action of phosphorus compounds involves the interruption of the self-sustaining chemical reactions of a fire. During pyrolysis, the phosphate ester can volatilize or decompose to release phosphorus-containing radicals (such as PO•, PO₂•, and HPO•) into the flame. researchgate.net These active species are highly effective at scavenging the key high-energy radicals responsible for flame propagation, particularly hydrogen (H•) and hydroxyl (OH•) radicals. researchgate.net

The key inhibition reactions are:

H• + PO• → HPO

OH• + PO• → HPO₂

H• + HPO₂ → H₂ + PO₂

OH• + HPO → H₂O + PO

By converting the highly reactive H• and OH• radicals into less reactive or inert species, the phosphate flame retardant effectively poisons the combustion chain reaction, leading to a reduction in flame intensity and, in some cases, flame extinguishment. researchgate.net Studies on various phosphorus-based flame retardants show that this gas-phase inhibition leads to a measurable reduction in the concentration of critical combustion radicals. uclan.ac.uk

The most prominent flame-retardant mechanism for many aryl phosphates is their action in the condensed phase. nih.gov When the polymer is heated, the phosphate ester decomposes to produce phosphoric acid or its anhydride derivatives. atamanchemicals.com This acidic species acts as a powerful catalyst for the dehydration and cross-linking of the polymer chains. researchgate.netnbinno.com

This process results in the formation of a stable, insulating layer of carbonaceous char on the material's surface. nbinno.com This char layer serves multiple protective functions:

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis. atamanchemicals.com

Mass Transfer Barrier: It physically obstructs the release of flammable volatile gases, which are the fuel for the flame. nbinno.com

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer, which is necessary for combustion to continue.

The formation of a robust char layer effectively reduces heat and fuel feedback to the polymer, thus suppressing the combustion cycle. mdpi.com

The primary effect is a substantial increase in the amount of char residue left at high temperatures. researchgate.net This indicates that less of the polymer is converted into flammable volatile compounds, directly contributing to reduced flammability. mdpi.com The table below summarizes typical effects observed when aryl phosphate flame retardants are added to polymers, based on data for related compounds.

| Polymer System | Flame Retardant | Effect on Tonset (Initial Degradation) | Effect on Char Yield (at >600°C) | Change in Peak Heat Release Rate (pHRR) |

|---|---|---|---|---|

| Polycarbonate (PC)/ABS Blends | Aryl Phosphates (e.g., BDP, RDP) | Generally Decreased | Significantly Increased | Reduced |

| Polyamide 6 (PA6) | Aryl Phosphates (e.g., BDP, RDP) | Variable | Increased | Reduced |

| Epoxy Resins | Phosphorus-based Additives | Decreased | Significantly Increased | Reduced |

Data extrapolated from studies on related aryl phosphate flame retardants like BDP and RDP. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations

Quantum chemical methods are employed to investigate the electronic structure, geometry, and energetic properties of Bis(2-methylphenyl) phosphate (B84403).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For organophosphates like Bis(2-methylphenyl) phosphate, DFT calculations are crucial for understanding their interactions with various substrates, such as metal surfaces. Studies on the closely related tricresyl phosphate (TCP) provide a framework for the types of interactions that can be modeled.

DFT calculations have been instrumental in studying the decomposition mechanisms of TCP on iron (110) surfaces. researchgate.net These studies explore various reaction pathways, including thermal decomposition and hydrolysis, and characterize the resulting products by analyzing changes in reaction energy and electron distribution. researchgate.net The calculations indicate that adsorption is a critical first step in the decomposition process on iron surfaces. researchgate.net

Key findings from DFT studies on related organophosphates include the identification of products like di-cresyl phosphate, which have been observed experimentally. researchgate.net The adsorption energy of different phosphate esters on iron and iron oxide surfaces has been calculated, revealing that monoesters may adsorb more readily than diesters. researchgate.net This suggests a higher reactivity with the surface for certain configurations. researchgate.net DFT can also be used to model the binding energies between the phosphate group and various metal ions, which is relevant for applications in solvent extraction.

Table 1: Representative DFT Calculation Results for Organophosphate Interactions (Note: Data is based on studies of the related tricresyl phosphate (TCP) due to the lack of specific data for this compound.)

| Interaction Studied | System | Key Finding | Reference |

| Decomposition Mechanism | TCP on Iron (110) Surface | Characterization of decomposition products and reaction energies. | researchgate.net |